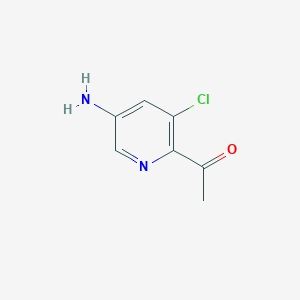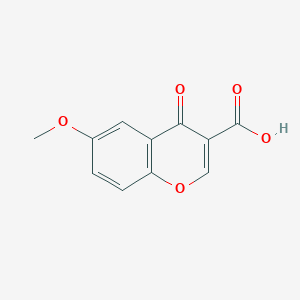
2-(tert-Butyl)-4-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-4-nitrobenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a nitro group, and a nitrile group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-nitrobenzonitrile typically involves the nitration of 2-(tert-Butyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butyl group can be involved in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Primary Amines: Resulting from the reduction of the nitrile group.
Substituted Derivatives: Various products depending on the electrophilic reagent used.
科学的研究の応用
2-(tert-Butyl)-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(tert-Butyl)-4-nitrobenzonitrile involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes electron transfer processes leading to the formation of amino derivatives. The nitrile group can interact with nucleophiles, resulting in the formation of primary amines.
類似化合物との比較
2-(tert-Butyl)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric and electronic properties.
2-(tert-Butyl)-4-aminobenzonitrile: A reduction product of 2-(tert-Butyl)-4-nitrobenzonitrile.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
2-tert-butyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,3)10-6-9(13(14)15)5-4-8(10)7-12/h4-6H,1-3H3 |
InChIキー |
AFVPXZQTPSJUSJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)
![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)











